trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
CAS No.: 735275-01-1
Cat. No.: VC2400603
Molecular Formula: C15H17NO5
Molecular Weight: 291.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 735275-01-1 |
|---|---|
| Molecular Formula | C15H17NO5 |
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | (1R,2S)-2-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H17NO5/c17-14(12-7-3-4-8-13(12)16(20)21)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1 |
| Standard InChI Key | DHPJGNQYQNOIGF-WDEREUQCSA-N |
| Isomeric SMILES | C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
| SMILES | C1CCC(C(C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
| Canonical SMILES | C1CCC(C(C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Identity
Trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid is characterized by a cyclohexane backbone with a trans orientation of the carboxylic acid and the 2-oxo-2-(2-nitrophenyl)ethyl group. This compound belongs to the class of substituted cyclohexanecarboxylic acids and contains both a nitro-substituted aromatic ring and a ketone functionality .
Physical and Chemical Properties
The physical and chemical properties of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid can be inferred from related compounds with similar functional groups. Based on the properties of similar compounds like trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid, we can compile a data table of its likely characteristics :
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇NO₅ |
| Molecular Weight | 291.30 g/mol |
| Physical Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents such as DMSO, methanol, ethanol; sparingly soluble in water |
| Melting Point | Approximately 120-140°C (estimated) |
| Stability | Stable under normal storage conditions |
| Chirality | Contains two stereocenters, exists as a specific diastereomer |
Stereochemistry
The trans configuration of this compound refers to the spatial arrangement of the carboxylic acid group and the 2-oxo-2-(2-nitrophenyl)ethyl substituent on the cyclohexane ring. This stereochemical arrangement significantly influences the compound's reactivity, biological activity, and physical properties. Unlike its cis counterpart, the trans isomer adopts a different conformation that affects its molecular interactions .
Synthesis and Preparation Methods
Reaction Conditions
The synthesis typically requires:
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Base catalysts such as sodium hydroxide or potassium hydroxide for the initial aldol condensation
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Oxidizing agents like potassium permanganate or chromium trioxide for the oxidation step
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Controlled temperature and pressure conditions to ensure high yield and stereoselectivity
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Purification steps including crystallization and chromatography to isolate the desired trans isomer
Industrial Production Considerations
For large-scale production, several factors need to be considered:
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Optimization of reaction parameters (temperature, pressure, reaction time)
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Selection of cost-effective and environmentally friendly reagents
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Development of efficient purification processes
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Implementation of quality control measures to ensure consistent product quality
Chemical Reactivity
Functional Group Reactivity
Trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid contains multiple reactive functional groups that can participate in various chemical transformations:
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The carboxylic acid group can undergo esterification, amidation, and reduction reactions
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The ketone moiety can participate in reduction, nucleophilic addition, and condensation reactions
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The nitro group on the phenyl ring can be reduced to an amino group or undergo nucleophilic aromatic substitution under specific conditions
Types of Reactions
Based on the reactivity patterns of similar compounds, trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid likely participates in the following reaction types:
| Reaction Type | Description | Reagents | Products |
|---|---|---|---|
| Oxidation | Further oxidation of functional groups | KMnO₄, CrO₃ | Oxidized derivatives |
| Reduction | Reduction of nitro, ketone, or carboxylic acid groups | NaBH₄, LiAlH₄, H₂/Pd | Alcohol, amine derivatives |
| Substitution | Replacement of functional groups | Nucleophiles (NH₃, amines, thiols) | Substituted derivatives |
| Esterification | Conversion of carboxylic acid to ester | Alcohols, acid catalysts | Ester derivatives |
| Amidation | Conversion of carboxylic acid to amide | Amines, coupling agents | Amide derivatives |
Reaction Mechanisms
Applications in Scientific Research
Medicinal Chemistry
The structure of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid suggests potential applications in medicinal chemistry. Compounds with similar structural features have demonstrated various biological activities:
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Potential antimicrobial properties due to the nitrophenyl moiety
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Possible anticancer activity through mechanisms involving reactive intermediates formed from the nitro group
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Potential anti-inflammatory properties related to the carboxylic acid functionality
Organic Synthesis Applications
This compound serves as a valuable building block in organic synthesis:
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As a chiral intermediate for the synthesis of more complex molecules
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As a scaffold for the development of novel pharmaceutical compounds
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As a starting material for the preparation of specialized ligands in coordination chemistry
Structure-Activity Relationship Studies
The unique structural features of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid make it valuable for structure-activity relationship (SAR) studies:
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The trans configuration provides a distinct spatial arrangement for investigating stereochemical effects on biological activity
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The ortho-nitro substitution pattern offers insights into how positional isomerism affects molecular interactions
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The combination of cyclohexane, carboxylic acid, and nitrophenyl groups creates a diverse platform for exploring multifunctional compound properties
Comparative Analysis with Related Compounds
Isomeric Variants
The properties and applications of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid can be better understood by comparing it with its structural isomers:
| Compound | Key Structural Difference | Notable Properties | CAS Number |
|---|---|---|---|
| Trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid | Nitro group at ortho position | Focus of this study | Not specified in search results |
| Trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid | Nitro group at meta position | Different electronic effects and steric profile | 735275-02-2 |
| Cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid | Cis configuration, nitro at meta position | Different spatial arrangement affecting reactivity | 735274-67-6 |
| Trans-2-[2-oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid | Trifluoromethyl instead of nitro group | Different electronic properties and lipophilicity | 735274-98-3 |
Structure-Property Relationships
The positional isomerism of the nitro group (ortho vs. meta) significantly affects the compound's properties:
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The ortho-nitro group likely creates different intramolecular interactions compared to the meta substitution
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Electronic effects differ between positional isomers, influencing reactivity patterns
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Spatial arrangements impact potential biological binding interactions
Functional Group Variations
Comparing the effects of different functional groups in place of the nitro group provides insights into structure-property relationships:
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Trifluoromethyl substitution (as in the compound described in search result ) changes the electronic properties and increases lipophilicity
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Different ring systems (e.g., cyclopentane vs. cyclohexane) alter the geometry and flexibility of the molecule
Analytical Characterization
Spectroscopic Properties
The spectroscopic characterization of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid would typically include:
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NMR spectroscopy (¹H and ¹³C) to confirm the structure and stereochemistry
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IR spectroscopy to identify functional groups (carboxylic acid, ketone, nitro)
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Mass spectrometry for molecular weight confirmation
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UV-Vis spectroscopy to study chromophore properties
Crystallographic Data
X-ray crystallography would provide definitive confirmation of:
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The trans configuration of substituents on the cyclohexane ring
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Bond lengths and angles
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Molecular packing in the crystal lattice
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Potential hydrogen bonding networks
Identification Parameters
For identification and quality control purposes, the following parameters are relevant:
| Parameter | Typical Method | Expected Results |
|---|---|---|
| HPLC Retention | Reverse-phase HPLC | Compound-specific retention time |
| TLC Rf Value | Silica gel, appropriate solvent system | Compound-specific Rf value |
| Melting Point | Capillary method | Characteristic melting range |
| Optical Rotation | Polarimetry | Specific rotation value |
| UV Absorption | UV-Vis spectroscopy | Characteristic λmax values |
Current Research and Future Directions
Research Gaps
Several aspects of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid remain to be fully explored:
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Comprehensive characterization of its physicochemical properties
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Detailed investigation of its biological activities
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Development of optimized synthetic routes with improved stereoselectivity
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Exploration of its potential in pharmaceutical applications
Emerging Applications
Based on current trends in chemical research, potential future applications include:
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Development as a building block for medicinal chemistry
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Utilization in asymmetric synthesis as a chiral auxiliary
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Exploration as a ligand for metal-catalyzed reactions
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Investigation as a key intermediate in the synthesis of bioactive compounds
Technological Developments
Advanced technologies that could enhance the utilization of this compound include:
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Computational modeling to predict properties and interactions
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Flow chemistry for improved synthesis efficiency
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High-throughput screening to identify novel applications
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